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CAS No.: 17397-89-6

Cat. No.: S523218

Chemical Structure and Properties

Cerulenin, with the molecular formula C12H17NOs, is a polyketide-derived epoxyketone featuring an
oxirane (epoxide) ring adjacent to a keto group and a terminal carboxamide [1] [2]. The compound's key

characteristics are summarized in the table below.

Property Description
IUPAC Name (2R,3S)-3-[(4E,7E)-Nona-4,7-dienoyl]loxirane-2-carboxamide [1] [2]
Molar Mass 223.27 g/mol [1] [3]

Stereochemistry  Two defined stereocenters (2R, 3S) and two double bonds (4E, 7E) in the
hydrocarbon chain [1] [2]

Tautomerism Exists as an equilibrium mixture of a monocyclic (linear) form and bicyclic
hemiaminal forms in solution; the dominant species depends on solvent polarity [4]

[5]

| Key Functional Groups | * 2,3-epoxide (oxirane) ¢ y-ketoamide * Diene moiety [4] [5] |

Experimental Insights into Mechanism of Action
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Cerulenin irreversibly inhibits ketosynthase (KS) enzymes in fatty acid synthases (FAS) and polyketide
synthases (PKS) through covalent modification of active site cysteine residues [3] [5]. Its complex reactivity

involves:

e Tautomeric Equilibrium: Cerulenin exists in dynamic equilibrium between reactive linear and ring-

closed tautomers, complicating mechanistic studies [4] [5].
¢ Dual Electrophilic Sites: The linear tautomer presents two electrophilic centers (C2 and C3 of the

epoxide), both activated by adjacent carbonyl groups [4].

¢ Regioselective Inhibition: Recent isotopic labeling ([2,3-13Cz]-tetrahydrocerulenin) and NMR
studies revealed a unique retro-aldol cleavage and rearrangement mechanism upon covalent
binding to E. coli FabB and FabF KS domains [5]. The active site cysteine thiol attacks the C3
epoxide carbon, followed by C2-C3 bond cleavage and structural rearrangement to form a stable
thiohemiacetal adduct [5].

Biosynthetic Pathway

The molecular basis of cerulenin biosynthesis remained unresolved for six decades until a 2025 study
identified the responsible polyketide biosynthetic gene cluster (cer) in Sarocladium species [6] [7].
Heterologous reconstitution in Aspergillus nidulans elucidated the pathway, which begins with a C12

polyketide precursor containing both E and Z double bonds and involves complex tailoring modifications [6]

[7].

The following diagram illustrates the key stages and enzymes in the cerulenin biosynthetic pathway:
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Cerulenin Biosynthetic Pathway
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Key enzymatic steps in the final stages include:

e CerD (Amidotransferase). Catalyzes the amidation reaction [6] [7].
¢ CerF (Oxidase) and CerE (Reductase): Work in sequence to perform the final two-electron oxidation
and enone reduction steps [6] [7].
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Research and Therapeutic Applications

Cerulenin's potent inhibition of lipid biosynthesis underpins its diverse research applications and therapeutic

investigations:

Application Area

Observed Effect | Use

Anticancer
Research

Antifungal
Activity

Obesity &
Metabolism

Chemical
Biology Tool

Microbial
Physiology

Induces apoptosis and reduces HER2/neu oncogene expression in cancer cells
(e.g., breast, colon) by inhibiting Fatty Acid Synthase [1] [3].

Interferes with fungal growth by inhibiting biosynthesis of essential sterols and fatty
acids [1] [3].

Induces significant weight loss in animal models by inhibiting feeding, potentially
via hypothalamic energy sensing mechanisms [1] [3].

Used to develop activity-based probes and crosslinkers for studying FAS/PKS
enzyme mechanisms and structures [4].

Serves as a specific inhibitor to study fatty acid synthesis and membrane
adaptation in bacteria like Bacillus subtilis [8].

Experimental Protocols Summary

1. Heterologous Reconstitution of Biosynthesis

e Objective: To identify and validate the cer gene cluster [6] [7].
e Methodology: The entire cer gene cluster was heterologously expressed in Aspergillus nidulans.

Subsequent expression of various cer gene combinations allowed researchers to isolate pathway
intermediates and analogues, leading to pathway elucidation [6] [7].

¢ In Vitro Validation: Roles of tailoring enzymes (CerD, CerE, CerF) were confirmed through separate
in vitro assays with purified proteins and proposed substrates [6] [7].

2. Probing the Covalent Inhibition Mechanism

¢ Objective: To unravel the regioselectivity and mechanism of covalent KS inhibition [5].
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e Synthesis: Preparation of [2,3-13C:]-tetrahydrocerulenin via a multi-step synthetic route involving
lithiation of 13C-labeled acetylene, chiral resolution, lactonization, and stereospecific epoxidation [5].

e NMR Analysis: The 13C-labeled probe was incubated with target KS enzymes (FabB/FabF). In-situ
13C NMR spectroscopy tracked covalent bond formation and identified the final thiohemiacetal adduct
structure, revealing the retro-aldol rearrangement [5].

3. Development of Crosslinking Probes

¢ Objective: To create chemical tools for labeling and crosslinking FAS/PKS enzymes [4].

¢ Probe Design: Synthesized analogues of cerulenin with masked reactivity (silylcyanohydrin and
silylhemiaminal groups) to direct selectivity to a single electrophilic site (C2). These were further
functionalized with fluorescent tags or crosslinkers [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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